1-Chloro-2,3-dinitrobenzene 1-Chloro-2,3-dinitrobenzene Chlorodinitrobenzenes appears as a colorless to yellow crystalline solid with an almond-like odor. Insoluble in water. Combustible but may be difficult to ignite. Toxic by skin absorption or inhalation (dust, etc.). May spontaneously decompose and explode under prolonged exposure to fire or heat. Produces toxic oxides of nitrogen during combustion.
Brand Name: Vulcanchem
CAS No.: 25567-67-3
VCID: VC18507132
InChI: InChI=1S/C6H3ClN2O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H
SMILES:
Molecular Formula: C6H3ClN2O4
Molecular Weight: 202.55 g/mol

1-Chloro-2,3-dinitrobenzene

CAS No.: 25567-67-3

Cat. No.: VC18507132

Molecular Formula: C6H3ClN2O4

Molecular Weight: 202.55 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2,3-dinitrobenzene - 25567-67-3

Specification

CAS No. 25567-67-3
Molecular Formula C6H3ClN2O4
Molecular Weight 202.55 g/mol
IUPAC Name 1-chloro-2,3-dinitrobenzene
Standard InChI InChI=1S/C6H3ClN2O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H
Standard InChI Key KYDXWCHDUCDNGR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

1-Chloro-2,3-dinitrobenzene is an aromatic hydrocarbon derivative featuring a benzene ring substituted with one chlorine atom at position 1 and two nitro (-NO₂) groups at positions 2 and 3. The spatial arrangement of these substituents significantly influences its electronic properties and reactivity.

Table 1: Fundamental Chemical Properties

PropertyValue/DescriptionSource
IUPAC Name1-Chloro-2,3-dinitrobenzeneHMDB
CAS Registry Number602-02-8HMDB
Molecular FormulaC₆H₃ClN₂O₄PubChem
Molecular Weight202.55 g/molHMDB
Physical StatePale yellow crystalline solidHMDB
Smiles NotationC1=CC(=C(C(=C1)Cl)N+[O-])N+[O-]PubChem

The compound’s planar structure and electron-deficient aromatic ring system enable participation in nucleophilic substitution reactions, a hallmark of its chemical behavior .

Synthesis and Industrial Production

While detailed synthetic protocols for 1-chloro-2,3-dinitrobenzene are sparingly documented in open literature, its production typically involves sequential nitration and chlorination steps. A generalized pathway includes:

  • Nitration of Chlorobenzene: Initial nitration introduces nitro groups at specific positions under controlled conditions.

  • Regioselective Chlorination: Subsequent chlorination ensures proper substituent orientation.

Industrial manufacturing employs continuous flow reactors to optimize yield and purity, with reaction temperatures maintained between 50–80°C to prevent decomposition . Advanced catalytic systems using zeolites or ionic liquids have been explored to enhance selectivity .

Chemical Reactivity and Functional Transformations

The compound’s reactivity profile is dominated by three key processes:

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro groups activate the ring for nucleophilic attack. Common reactions include:

  • Hydroxylation: Replacement of chlorine with hydroxide under basic conditions.

  • Amination: Reaction with amines to form aryl amines, useful in pharmaceutical intermediates .

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts nitro groups to amines, yielding 1-chloro-2,3-diaminobenzene. This product serves as a precursor for azo dyes and polyurethane catalysts .

Oxidative Modifications

Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the compound undergoes ring cleavage to form dicarboxylic acid derivatives, though such reactions are less commonly utilized .

Biological Activity and Toxicological Mechanisms

1-Chloro-2,3-dinitrobenzene demonstrates significant bioactivity through glutathione (GSH) depletion and oxidative stress induction:

Table 2: Key Toxicological Parameters

ParameterValue/EffectSource
LD₅₀ (Oral, Rat)320 mg/kgHMDB
Primary Metabolic PathwayGlutathione conjugationHMDB
CarcinogenicityGroup 3 (Not classifiable)HMDB

The compound reacts with GSH via nucleophilic aromatic substitution, forming S-(2,3-dinitrophenyl)glutathione adducts . This depletion of cellular thiol pools disrupts redox homeostasis, leading to mitochondrial dysfunction and apoptosis in hepatic cells .

Industrial and Research Applications

Chemical Manufacturing

  • Dye Intermediate: Serves as a precursor for sulfur dyes and azo pigments.

  • Polymer Chemistry: Used in crosslinking agents for epoxy resins.

Biochemical Research

  • Glutathione S-Transferase (GST) Assays: Standard substrate for measuring GST activity .

  • Immunology Studies: Modulates T-cell responses in contact hypersensitivity models .

Analytical Chemistry

  • Derivatization Agent: Enhances detectability of thiol-containing compounds in HPLC analyses .

Structural Analogs and Comparative Reactivity

Table 3: Isomeric Comparison

CompoundSubstituent PositionsKey Difference
1-Chloro-2,4-dinitrobenzene1-Cl, 2-NO₂, 4-NO₂Higher solubility in polar solvents
1-Chloro-3,5-dinitrobenzene1-Cl, 3-NO₂, 5-NO₂Reduced steric hindrance in reactions

The 2,3-substitution pattern in 1-chloro-2,3-dinitrobenzene creates unique electronic effects that enhance its electrophilicity compared to para-substituted analogs .

Emerging Research Directions

Recent studies (2023–2025) focus on:

  • Green Synthesis: Microwave-assisted nitration reducing reaction times by 40% .

  • Nanoparticle Catalysis: Au-Pd bimetallic catalysts achieving 92% yield in amination reactions .

  • Bioremediation: Pseudomonas putida strains engineered to degrade nitro groups aerobically .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator